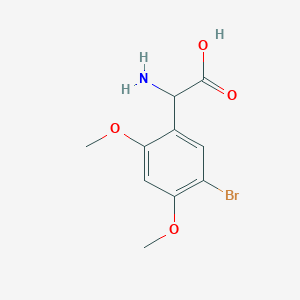

Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The first paper discusses the synthesis of a novel family of unnatural amino acids under biomimetic conditions, which involves the reaction of various amino acids with α,β-acetylenic γ-hydroxyacid nitriles to yield amino acids with a 5-imino-2,5-dihydro-3-furanyl substituent at the amino group. Although the specific compound Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid is not synthesized in this study, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions .

Molecular Structure Analysis

The molecular structure of the synthesized amino acids in the first paper is characterized as zwitterions with a protonated imino group in the iminodihydrofuran moiety, as determined by single-crystal X-ray analysis. This information is relevant as it provides an example of how the molecular structure of amino acid derivatives can be determined and what features might be present in similar compounds .

Chemical Reactions Analysis

The second paper does not directly discuss the chemical reactions of Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid but does provide information on the hydrogen bonding in the structures of molecular cocrystals involving 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine. This compound, while not the same, shares the bromophenyl moiety, which could suggest that Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid might also form specific hydrogen bonding interactions due to the presence of the bromine atom and the potential for interaction with other functional groups .

Physical and Chemical Properties Analysis

Neither paper directly provides information on the physical and chemical properties of Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid. However, the studies do highlight the importance of hydrogen bonding in the crystal structures of related compounds, which can influence the melting points, solubility, and overall stability of the compounds. The presence of bromine and methoxy groups in the compound of interest would likely affect its polarity, reactivity, and interaction with solvents, which are important physical and chemical properties .

科学的研究の応用

Metabolism Studies :

- A study investigated the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying metabolites including 4-bromo-2,5-dimethoxyphenylacetic acid (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002). This indicates the compound's role in metabolic pathways in mammalian systems.

Antimalarial Drug Synthesis :

- The synthesis of antimalarial agent 4-(2-bromo-4,5-dimethoxyphenyl)-1,1,7,7-tetraethyldiethylenetriamine (RC-12) was explored, highlighting the chemical transformations and properties of derivatives like 5-bromo-2,4-dimethoxyphenylacetic acid (Werbel, Elslager, Hutt, & Vandenbelt, 1967).

Synthesis of Psychoactive Substances :

- Research on the synthesis and identification of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B), a psychoactive substance, involved studying compounds closely related to 5-bromo-2,4-dimethoxyphenylacetic acid (Power et al., 2015).

Herbicide Efficacy :

- Studies on herbicides demonstrated the effectiveness of compounds like 5-bromo-3-sec-butyl-6-methyluracil (bromacil) against certain plant species. This research contributes to the understanding of how bromo-dimethoxyphenylacetic acid derivatives can be used in agricultural chemistry (Bovey, Morton, & Baur, 1969).

Microbial Enantioselective Ester Hydrolysis :

- Research on the microbial enantioselective ester hydrolysis of compounds, including derivatives of 4,1-benzoxazepine-3-acetic acid, shows the potential of these compounds in developing inhibitors for enzymes like squalene synthase, which is significant in pharmaceutical research (Tarui et al., 2002).

Antioxidant Properties :

- A study on the synthesis of new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles aimed to investigate their antioxidant activities. This research is indicative of the potential biological activities of related compounds like 5-bromo-2,4-dimethoxyphenylacetic acid (Dovbnya et al., 2022).

Safety And Hazards

将来の方向性

特性

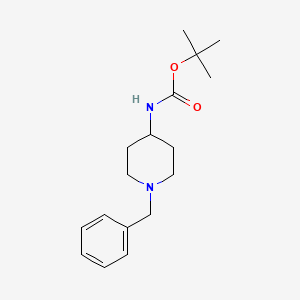

IUPAC Name |

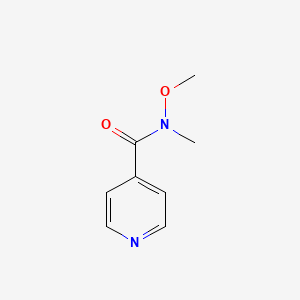

2-amino-2-(5-bromo-2,4-dimethoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO4/c1-15-7-4-8(16-2)6(11)3-5(7)9(12)10(13)14/h3-4,9H,12H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPNHXLJZXMYIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(C(=O)O)N)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397677 |

Source

|

| Record name | amino(5-bromo-2,4-dimethoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amino(5-bromo-2,4-dimethoxyphenyl)acetic acid | |

CAS RN |

500718-16-1 |

Source

|

| Record name | amino(5-bromo-2,4-dimethoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1275670.png)

![2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1275672.png)